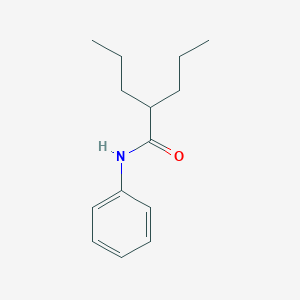

N-phenyl-2-propylpentanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-phenyl-2-propylpentanamide |

InChI |

InChI=1S/C14H21NO/c1-3-8-12(9-4-2)14(16)15-13-10-6-5-7-11-13/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,15,16) |

InChI Key |

ROHAROKRAREQAZ-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl 2 Propylpentanamide and Analogous Structures

Established Synthetic Routes for Amide Bond Formation

Traditional methods for forming the N-phenyl-2-propylpentanamide bond rely on the fundamental reaction between a carboxylic acid derivative and an amine. These routes are well-documented and widely employed in organic synthesis for their reliability and versatility.

Acylation Reactions Utilizing 2-Propylpentanoic Acid Derivatives

A primary and highly effective method for synthesizing this compound is through the acylation of aniline (B41778) with a reactive derivative of 2-propylpentanoic acid. This two-step approach involves first "activating" the carboxylic acid to make it more electrophilic, followed by reaction with the amine.

The most common activation method is the conversion of 2-propylpentanoic acid to its corresponding acyl chloride, 2-propylpentanoyl chloride. This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by the lone pair of electrons on the nitrogen atom of aniline.

Table 1: Common Activating Agents for Carboxylic Acids

| Activating Agent | Reactive Intermediate | Typical Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | CO, CO₂, HCl |

| Phosphorus Trichloride (PCl₃) | Acyl Chloride | H₃PO₃ |

| Acetic Anhydride ((CH₃CO)₂O) | Mixed Anhydride | Acetic Acid |

Amidation Coupling Strategies with Phenylamine Derivatives

Direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires the removal of water, often at high temperatures. To circumvent these harsh conditions, a vast array of coupling reagents has been developed to facilitate amide bond formation in a single pot under milder conditions. hepatochem.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine.

This strategy is particularly useful in medicinal chemistry due to its efficiency and tolerance of various functional groups. nih.gov For the synthesis of this compound, 2-propylpentanoic acid would be mixed with aniline in the presence of a coupling reagent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. hepatochem.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To minimize side reactions and reduce racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often included. nih.govpeptide.com

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. hepatochem.com

Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for rapid reaction times and low rates of epimerization. peptide.com

A study comparing various amidation reagents for coupling with aniline in aqueous media found that TPTU-NMI and COMU-collidine were particularly effective. luxembourg-bio.com

Table 2: Selected Amide Coupling Reagents

| Reagent Class | Example Reagent(s) | Key Features |

|---|---|---|

| Carbodiimides | EDC, DCC, DIC | Widely used, cost-effective; often used with additives (HOBt, Oxyma). peptide.com |

| Phosphonium Salts | PyBOP, BOP | High efficiency, but can be sensitive to moisture. |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | Fast reactions, low racemization, very effective for difficult couplings. peptide.com |

Derivatization from Valproic Acid Scaffolds

This compound is structurally a derivative of valproic acid (VPA), a well-known pharmaceutical agent. acs.org Significant research has been dedicated to synthesizing a wide range of VPA derivatives, primarily amides, to explore their pharmacological activities. acs.orgnih.govnih.gov The synthetic principles used to create these libraries of compounds are directly applicable to the targeted synthesis of this compound.

The primary goal of these derivatization efforts is often to modify the properties of the parent molecule. The simple structure of VPA, particularly its carboxylic acid group, provides a straightforward handle for chemical modification. researchgate.net Studies have successfully synthesized various amide derivatives, including N-methylamides and urea derivatives, by employing the standard acylation and coupling methodologies described previously. acs.orgnih.gov For example, a novel derivative, N-(2-hydroxyphenyl)-2-propylpentanamide, was synthesized as part of a drug design and development program, highlighting the application of these synthetic strategies to create specific N-aryl amides from the VPA scaffold. nih.gov

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, reduce waste, and operate under milder conditions. These approaches avoid the need for stoichiometric activating agents and often exhibit high selectivity.

Transition Metal-Catalyzed Amidation Protocols

Transition metal catalysis offers powerful alternatives to traditional amidation methods. researchgate.net These protocols can facilitate the direct coupling of carboxylic acids and amines or utilize different starting materials. While direct metal-catalyzed amidation of carboxylic acids is an area of ongoing research, cross-coupling reactions provide well-established routes to N-aryl amides.

Copper-Catalyzed Reactions: Copper catalysts have proven effective for N-aryl amide synthesis. One notable method is the copper-catalyzed ipso-amidation of arylboronic acids with nitriles. This approach involves the hydrolysis of a nitrile to an amide intermediate, which then couples with the arylboronic acid. A ligand-free system using CuBr₂ as the catalyst has been shown to be efficient and economical, tolerating a wide range of functional groups. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in C-N bond formation. The Buchwald-Hartwig amination, for instance, can couple aryl halides or triflates with primary amides. This would represent a convergent synthesis where the 2-propylpentanamide (valpromide) is first formed and then coupled with a phenyl halide.

Although these methods may be more complex than direct coupling, they offer alternative synthetic pathways, especially for substrates that are challenging to couple using traditional methods.

Organic Catalysis in Selective Amide Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for amide synthesis. These methods are often environmentally benign and can offer unique selectivity.

One innovative approach is the Umpolung Amide Synthesis (UmAS) . Traditional amide synthesis involves a nucleophilic amine and an electrophilic acyl donor. UmAS reverses this polarity. acs.org A recently developed UmAS protocol for N-aryl amides involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base. acs.orgnih.gov While not a direct coupling of a carboxylic acid and an amine, it represents a novel, catalytic, metal-free route to the N-aryl amide bond.

Another strategy involves the use of organic bases as catalysts. For instance, bicyclic guanidines have been reported to efficiently catalyze the formation of N-aryl amides from the ring-opening of non-strained lactones with poorly reactive aromatic amines under mild conditions. nih.gov This demonstrates the potential of organocatalysts to facilitate amide bond formation with challenging substrates like anilines.

Green Chemistry Principles in Synthetic Optimization

The optimization of synthetic routes for this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Traditional amide synthesis often relies on stoichiometric coupling reagents (like carbodiimides) and hazardous solvents, leading to significant waste generation. iris-biotech.de Green chemistry offers a framework for developing more sustainable and efficient amidation processes.

Key green chemistry principles applied to amide synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. This is often quantified using metrics like the E-factor (mass of waste per mass of product) or Process Mass Intensity (PMI), which considers the total mass of materials used to produce a certain mass of the active pharmaceutical ingredient. youtube.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Catalytic methods are inherently more atom-economical than those requiring stoichiometric activating agents.

Safer Solvents and Auxiliaries: The use of hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF) is being replaced by greener alternatives. iris-biotech.de Water is an ideal green solvent, and methods for direct amidation in water are being developed. nih.gov Solvent-free reaction conditions represent an even more sustainable approach. masterorganicchemistry.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. thieme-connect.de Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and environmentally benign route to amides under mild conditions. researchgate.net Boric acid has also been employed as a simple and effective catalyst for direct amidation. masterorganicchemistry.comchemistryviews.org

The application of these principles is leading to significant improvements in the sustainability of N-substituted amide synthesis.

| Green Chemistry Metric | Traditional Amidation | Green Alternative |

| Solvent | Dichloromethane, Dimethylformamide | Water, Cyclopentyl methyl ether, Solvent-free |

| Activating Agent | Stoichiometric (e.g., EDC, HATU) | Catalytic (e.g., Boric Acid, Enzymes) |

| Byproducts | Large quantities of reagent-derived waste | Minimal, often just water |

| Energy Consumption | Often requires heating or cooling | Can often be performed at ambient temperature |

This table provides a comparative overview of traditional versus green approaches to amide synthesis.

Novel Synthetic Strategies for N-Substituted Pentanamides

Beyond the optimization of existing methods, research is focused on developing entirely new strategies for the formation of amide bonds, offering unique advantages in terms of reactivity, selectivity, and sustainability.

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of amide bonds under exceptionally mild conditions. peptide.com This strategy utilizes photocatalysts, such as eosin Y or ruthenium complexes, to mediate single-electron transfer (SET) processes, generating reactive radical intermediates that can lead to C-N bond formation. iris-biotech.depeptide.com These methods allow for the synthesis of amides from a diverse range of starting materials, including aldehydes, alcohols, and even unactivated C-H bonds, often using air or molecular oxygen as the terminal oxidant. iris-biotech.de

Electrocatalytic Synthesis: Electrochemistry offers a sustainable and reagent-free approach to amide bond formation. By using electrical current to drive redox reactions, the need for chemical oxidants or reductants can be eliminated. Recent advances include the electrocatalytic synthesis of amides from aldehydes and amines through the chemoselective oxidation of hemiaminal intermediates on a gold electrocatalyst. nih.govnih.gov Other electrochemical approaches involve the direct amidation of C(sp²)−H and C(sp³)−H bonds using nitriles as the amide source, proceeding under mild, metal-free conditions. youtube.com

| Method | Precursors | Catalyst/Mediator | Conditions | Advantages |

| Photochemical | Aldehydes & Amines | Eosin Y, Ru(bpy)₃Cl₂ | Visible light, room temp. | Mild conditions, high functional group tolerance |

| Electrocatalytic | Alcohols & Amines | β-Ni(OH)₂ anode | Ambient temp. & pressure | Avoids chemical oxidants, high atom economy |

| Electrocatalytic | Aldehydes & Amines | Gold (Au) electrocatalyst | Room temp., aqueous media | Sustainable, chemoselective |

This interactive data table summarizes key features of novel photochemical and electrocatalytic amidation strategies.

For N-substituted pentanamides possessing a chiral center, such as at the 2-position of the pentanoyl group in this compound, controlling the stereochemistry is paramount. Asymmetric synthesis techniques are employed to produce a single enantiomer, which is often crucial for biological activity.

Chiral Auxiliaries: A well-established strategy involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net For instance, pseudoephedrine can be used as a chiral auxiliary, forming an amide with a carboxylic acid. Deprotonation at the α-position followed by alkylation proceeds with high diastereoselectivity, directed by the chiral scaffold. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. researchgate.net Evans oxazolidinones are another class of powerful chiral auxiliaries used in asymmetric alkylations and aldol reactions to set stereocenters. researchgate.net

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods is a major goal, as it avoids the need for stoichiometric amounts of a chiral auxiliary. This includes:

Chiral Catalysts: Chiral phosphoric acids have been shown to catalyze asymmetric 2-aza-Cope rearrangements to produce β-amino amides with high diastereo- and enantiocontrol. iris-biotech.de

Enantioselective N-H Insertion: The co-catalyzed carbene N-H insertion reaction, using an achiral rhodium catalyst and a chiral squaramide, allows for the enantioselective synthesis of chiral amides from primary amides. youtube.com

Dynamic Kinetic Resolution (DKR): In cases where the starting material is racemic and can racemize under the reaction conditions, DKR can be used to convert the entire mixture into a single stereoisomer of the product. iris-biotech.de

The choice of method depends on the specific structure of the target molecule and the desired level of stereocontrol.

In the synthesis of complex molecules containing multiple functional groups, the use of protecting groups is often essential to prevent unwanted side reactions. The chemistry of protecting groups for amines and carboxylic acids is well-developed, particularly in the field of peptide synthesis, and these strategies are directly applicable to the synthesis of N-substituted amides.

Orthogonal Protection: A key concept is orthogonality, where different protecting groups can be removed under distinct conditions without affecting each other. iris-biotech.denih.gov The most common orthogonal pair is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for protecting amines and the acid-labile tert-butyl (tBu) group for protecting carboxylic acids and hydroxyl groups. iris-biotech.de This allows for the selective deprotection and modification of different parts of a molecule during a multi-step synthesis.

Backbone Amide Protection: The amide N-H bond itself can be a source of problems in complex syntheses, leading to aggregation (especially in "difficult sequences") and side reactions like aspartimide formation. nih.govresearchgate.net To mitigate this, backbone amide protecting groups can be employed. The 2-hydroxy-4-methoxybenzyl (Hmb) group and its derivatives can be temporarily installed on the amide nitrogen. nih.govresearchgate.net This reversible alkylation disrupts intermolecular hydrogen bonding, improving solubility and preventing side reactions. nih.gov

Novel Amide Protecting Groups: Research continues into the development of new protecting groups with unique cleavage conditions. For example, the allyl group can be used to protect the amide nitrogen and is removed via a ruthenium-catalyzed isomerization followed by ozonolysis. acs.org Another novel approach is the use of a "sterically stressed" amide, such as the 5-chloro-8-nitro-1-naphthoyl (NNap) group, which can be removed under mild reductive conditions due to the release of steric strain upon cyclization to a lactam. chemistryviews.org

| Protecting Group | Abbreviation | Cleavage Conditions | Application |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | N-protection |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | N-protection (orthogonal to Boc/tBu) |

| Benzyl | Bn | Catalytic Hydrogenolysis | O- and N-protection |

| 2-Hydroxy-4-methoxybenzyl | Hmb | Acidolysis | Backbone N-H protection |

| Allyl | - | Ru-catalyzed isomerization/Ozonolysis | N-protection |

This interactive data table lists common protecting groups used in amide synthesis and their typical cleavage conditions.

Advanced Structural and Spectroscopic Characterization of N Phenyl 2 Propylpentanamide and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an essential technique for determining the precise atomic arrangement of a compound in its solid, crystalline phase. This method provides unambiguous proof of chemical structure, including molecular conformation and intermolecular packing.

Determination of Molecular Conformations in Crystalline Phases

While specific crystallographic data for N-phenyl-2-propylpentanamide is not widely available, extensive studies have been conducted on its derivatives, such as N-(2-hydroxyphenyl)-2-propylpentanamide. tandfonline.comnih.gov Analysis of this derivative, which shares the core this compound structure, provides significant insight into the likely conformation in the solid state.

In the crystal structure of N-(2-hydroxyphenyl)-2-propylpentanamide, the amide group is not coplanar with the phenyl ring. tandfonline.com This is evidenced by key torsion angles. For instance, the O(17)C(8)N(7)C(1) and C(2)C(1)N(7)C(8) torsion angles were determined to be 11.1(4)° and -44.2(3)°, respectively. tandfonline.com This twisted conformation is a critical feature of its three-dimensional structure. The bond lengths and angles associated with the amide linkage are within the characteristic ranges for such functional groups. tandfonline.com Similar conformational behaviors have been observed in other N-(2-hydroxyphenyl)-valproamides, where the molecules exhibit very similar conformations regardless of other substituents on the phenyl ring. rsc.org

Table 1: Selected Torsion Angles for N-(2-hydroxyphenyl)-2-propylpentanamide Data sourced from studies on a closely related derivative.

| Torsion Angle | Value (°) | Reference |

|---|---|---|

| O(17)C(8)N(7)C(1) | 11.1(4) | tandfonline.com |

| C(2)C(1)N(7)C(8) | -44.2(3) | tandfonline.com |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves within a crystal lattice is governed by a network of intermolecular forces. In the case of this compound derivatives, hydrogen bonding plays a crucial role in the crystal packing.

For N-(2-hydroxyphenyl)-2-propylpentanamide, a significant intermolecular interaction is the hydrogen bond formed between the phenolic hydroxyl group (donor) and the carbonyl oxygen of the amide group (acceptor) of an adjacent molecule. tandfonline.com This specific OH···O hydrogen bonding interaction links the molecules together, resulting in the formation of a helix-type structure within the crystal. tandfonline.com The analysis of crystal packing can be further detailed using techniques like Hirshfeld surface analysis, which quantifies the different types of intermolecular contacts. For similar molecules, H···H, C-H···O, and H···C/C···H interactions are often found to be the most significant contributors to crystal cohesion. nih.govmdpi.com In related valpromide (B1683473) structures, which lack the phenyl group, the carboxamide fragments still dictate packing through intermolecular hydrogen bonds. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR Spectral Interpretation of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The interpretation relies on chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton ratio). docbrown.info

Aromatic Protons: The protons on the phenyl ring would appear in the aromatic region, typically between 7.0 and 7.6 ppm. Their exact shifts and multiplicities would depend on the substitution pattern, but they generally appear as complex multiplets.

Amide Proton (N-H): A broad singlet for the amide proton is expected, typically in the range of 7.5-8.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. docbrown.info

Methine Proton (CH): The single proton at the chiral center (C2) would likely appear as a multiplet around 2.1-2.3 ppm, split by the adjacent methylene (B1212753) protons. jst.go.jp

Methylene Protons (CH₂): The four methylene groups of the two propyl chains would produce complex multiplets in the range of 1.2-1.6 ppm. jst.go.jpjst.go.jp

Methyl Protons (CH₃): The two methyl groups at the ends of the propyl chains would give a triplet signal around 0.8-0.9 ppm, due to coupling with the adjacent methylene protons. jst.go.jpjst.go.jp

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Based on data from structurally similar compounds and general NMR principles.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Amide (N-H) | ~7.5 - 8.5 | Broad Singlet (br s) | 1H |

| Aromatic (Ar-H) | ~7.0 - 7.6 | Multiplet (m) | 5H |

| Methine (CH) | ~2.1 - 2.3 | Multiplet (m) | 1H |

| Methylene (CH₂) | ~1.2 - 1.6 | Multiplet (m) | 8H |

| Methyl (CH₃) | ~0.8 - 0.9 | Triplet (t) | 6H |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each non-equivalent carbon atom gives a distinct signal. bhu.ac.in

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at a high chemical shift, typically in the range of 170-185 ppm. libretexts.org

Aromatic Carbons: The carbons of the phenyl ring would appear between 120-150 ppm. libretexts.orgoregonstate.edu The ipso-carbon (attached to the nitrogen) would have a specific shift influenced by the amide group, while the ortho, meta, and para carbons would show distinct signals. For N-(2-hydroxyphenyl)-valproamides, the carbon ipso to the amide group appears around 123-133 ppm. rsc.org

Aliphatic Carbons: The aliphatic carbons of the 2-propylpentanoyl group would appear in the upfield region. The methine carbon (C2) would be expected around 45-50 ppm. jst.go.jp The methylene carbons would resonate in the 20-35 ppm range, and the terminal methyl carbons would be the most shielded, appearing around 14 ppm. jst.go.jpjst.go.jp

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Based on data from structurally similar compounds and general NMR principles.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170 - 185 |

| Aromatic (Ar-C) | ~120 - 150 |

| Methine (CH) | ~45 - 50 |

| Methylene (CH₂) | ~20 - 35 |

| Methyl (CH₃) | ~14 |

Two-Dimensional NMR Techniques (e.g., HETCOR, COSY, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for determining the molecule's constitution and conformation in solution.

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) spin-spin couplings. mnstate.edu For this compound, a COSY spectrum would show cross-peaks connecting the methyl protons to their adjacent methylene protons, and sequential correlations along the propyl chains. It would also show correlations between the ortho, meta, and para protons on the phenyl ring, helping to assign these signals. researchgate.net

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbons (¹JCH). nanalysis.com For example, the proton signal for the methine group at ~2.2 ppm would show a cross-peak to the carbon signal at ~47 ppm. This technique is invaluable for definitively assigning the signals in both the ¹H and ¹³C spectra and was used in the characterization of related N-(2-hydroxyphenyl)-valproamides. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. cam.ac.uk A NOESY spectrum could reveal the solution-state conformation by showing correlations between, for example, the amide N-H proton and the ortho-protons of the phenyl ring. It could also show correlations between the phenyl protons and the protons of the propyl groups, providing insight into the spatial orientation of these fragments relative to each other. ipb.pt

Conformational Dynamics by Variable Temperature NMR

Nuclear Magnetic Resonance (NMR) spectroscopy performed at varying temperatures, known as Variable Temperature (VT) NMR, is a powerful technique for studying dynamic processes in molecules, such as conformational exchange. ox.ac.uk For this compound, the most significant dynamic process observable by NMR is the restricted rotation around the amide C–N bond. acs.org

Due to the partial double bond character of the C–N amide bond, rotation is hindered, leading to the existence of distinct rotational isomers (rotamers). researchgate.net At low temperatures, this rotation is slow on the NMR timescale, resulting in separate signals for atoms in different chemical environments in each rotamer. As the temperature is increased, the rate of rotation increases. When the rate of exchange between the rotamers becomes fast enough, the separate signals broaden and eventually merge into a single, time-averaged signal. ox.ac.uk The temperature at which this merging occurs is called the coalescence temperature (Tc). researchgate.net

While specific VT-NMR data for this compound is not widely published, studies on structurally similar N-aryl amides provide a clear framework for its expected behavior. mdpi.comnih.gov For instance, in N,N-diethyl-m-toluamide, the signals for the two N-ethyl groups are distinct at low temperatures but coalesce upon heating, allowing for the calculation of the rotational energy barrier. nih.gov For this compound, the protons on the phenyl ring and the propyl/pentyl groups would exhibit temperature-dependent changes in their chemical shifts and signal shapes, particularly those close to the amide linkage.

By applying the Eyring equation to the coalescence temperature and the frequency difference between the exchanging signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be determined. acs.org This value provides quantitative insight into the stability of the amide bond's planar geometry and the energy required to overcome its partial double bond character. mdpi.com Such studies are crucial for understanding the molecule's three-dimensional structure and how it might interact with its environment. osti.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopic Fingerprint Analysis

The IR spectrum of this compound is characterized by several key absorption bands that act as a "fingerprint" for its structure. The most prominent and diagnostic peaks are associated with the amide group. acs.org The IR spectrum of a related compound, N-(2-hydroxyphenyl)-2-propylpentanamide, shows a strong carbonyl (C=O) absorption at 1631 cm⁻¹. tandfonline.com

The principal vibrational bands expected for this compound are detailed in the table below. The Amide I band, primarily due to the C=O stretching vibration, is one of the strongest and most sensitive peaks in the amide spectrum. acs.org Its position is influenced by hydrogen bonding and the electronic environment. The Amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, is also highly characteristic. worldscientific.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and pentyl groups are observed just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide (N-H) | 3350–3180 | Medium, Sharp |

| C-H Stretch (Aromatic) | Phenyl Ring (C-H) | 3100–3000 | Medium |

| C-H Stretch (Aliphatic) | Propyl/Pentyl Groups (CH₃, CH₂, CH) | 2960–2850 | Strong |

| Amide I (C=O Stretch) | Amide Carbonyl (C=O) | 1680–1630 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring (C=C) | 1600–1450 | Medium-Weak |

| Amide II (N-H Bend & C-N Stretch) | Amide (N-H, C-N) | 1570–1515 | Medium-Strong |

| C-H Bend (Aliphatic) | Propyl/Pentyl Groups (CH₂, CH₃) | 1470–1365 | Medium |

| C-N Stretch | Amide (C-N) | 1310-1250 | Medium |

| C-H Out-of-Plane Bend | Phenyl Ring (C-H) | 900–675 | Strong |

This table presents expected ranges based on general data for secondary N-aryl amides. researchgate.netlibretexts.orgspectroscopyonline.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds like the aromatic C=C and aliphatic C-C backbone vibrations often produce stronger signals than in IR. nih.gov For example, in similar structures, C=C phenyl ring stretching modes are prominent around 1614 cm⁻¹. nih.gov

Theoretical Vibrational Analysis and Spectral Assignment

To achieve a more precise assignment of the experimental IR and Raman spectra, theoretical calculations based on methods like Density Functional Theory (DFT) are employed. researchgate.netmdpi.com These computational approaches model the molecule's geometry and calculate its harmonic vibrational frequencies. worldscientific.com

For a molecule like this compound, a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can predict the vibrational modes. worldscientific.commdpi.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. mdpi.com

A key output of this analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (bond stretches, angle bends) to a particular normal mode of vibration. worldscientific.com This allows for the unambiguous assignment of complex spectral bands that arise from coupled vibrations, such as the Amide II and III bands. For example, DFT calculations on acetanilide, a simpler N-phenyl amide, show that the amide group adopts a planar conformation and allow for detailed assignment of its vibrational spectrum. worldscientific.com This theoretical approach helps to confirm that the observed spectral features are consistent with the proposed molecular structure and provides a deeper understanding of the molecule's vibrational dynamics. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the structure of a compound by analyzing how it fragments.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.govspectralworks.com This precision allows for the determination of the unique elemental composition of the molecular ion, distinguishing it from other molecules that might have the same nominal mass.

The molecular formula for this compound is C₁₄H₂₁NO. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. This experimental confirmation from HRMS is a definitive piece of evidence for the compound's identity. researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₄H₂₁NO |

| Nominal Mass | 219 Da |

| Theoretical Monoisotopic Mass | 219.16231 Da |

| HRMS Measurement (Expected) | [M+H]⁺ = 220.16979 Da |

Theoretical mass calculated using the exact isotopic masses: C=12.00000, H=1.00783, N=14.00307, O=15.99491. msu.edu

The ability of HRMS to provide an exact mass is crucial for differentiating between compounds with identical integer masses but different elemental formulas, a common challenge in the analysis of complex samples. nih.gov

Fragmentation Pathway Analysis for Structural Confirmation

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. uni-saarland.de The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), reveals the structure of the molecule.

For this compound, several key fragmentation pathways are expected. The most common cleavage in amides occurs at the amide bond (N-CO). nih.govrsc.org

Alpha-Cleavage: Fission of the bond adjacent to the carbonyl group is a primary fragmentation pathway. This would result in the formation of a stable acylium ion.

Fragment: [CH₃(CH₂)₂CH(CH₂)₂C=O]⁺

m/z: 127

Amide Bond Cleavage: The C-N bond can break, leading to fragments corresponding to the aniline (B41778) portion and the acyl portion of the molecule. researchgate.netceon.rs

Fragment 1: [C₆H₅NH]⁺ or related ions (e.g., m/z 93 for aniline)

Fragment 2: Acylium ion at m/z 127

McLafferty Rearrangement: As an aliphatic amide with accessible gamma-hydrogens on the acyl chain, a McLafferty rearrangement is highly probable. libretexts.org This involves the transfer of a hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene.

Initial Ion: C₁₄H₂₁NO⁺˙ (m/z 219)

Rearrangement leads to: A charged enol radical and a neutral propene molecule.

Resulting Fragment Ion (m/z): 177

Cleavage within the Acyl Chain: Fragmentation of the 2-propylpentanoyl chain itself can occur, leading to a series of peaks separated by 14 Da (CH₂) or 28 Da (C₂H₄), which is characteristic of aliphatic chains. libretexts.org

The analysis of these specific fragment ions and their relative abundances allows for the confident reconstruction and confirmation of the this compound structure. lifesciencesite.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Degradation Product Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable analytical technique for the comprehensive characterization of this compound and its derivatives. Its high sensitivity and selectivity are crucial for determining the purity of the active pharmaceutical ingredient (API) and for identifying, quantifying, and characterizing any process-related impurities or degradation products that may arise during synthesis, storage, or under stress conditions. lcms.cz The development of a robust, stability-indicating LC-MS/MS method is a critical component of regulatory compliance and ensures the quality, safety, and efficacy of the final drug product. nih.gov

Forced degradation studies are intentionally conducted to produce potential degradation products that might form under various environmental conditions, thus facilitating the development and validation of analytical methods capable of resolving these compounds from the parent molecule. lcms.czmdpi.com These studies typically involve exposing the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to predict its shelf-life and identify potential degradation pathways. mdpi.commac-mod.com

In the context of this compound derivatives, such as N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), forced degradation studies coupled with LC-MS/MS analysis have been employed to investigate chemical stability. nih.gov The separation of the parent compound from its degradation by-products is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and structural elucidation using tandem mass spectrometry. lcms.cznih.gov

A representative HPLC method for purity analysis of a closely related phenyl-amide compound is detailed in the table below. While specific for the analyzed compound, the conditions provide a solid foundation for developing a method for this compound, with adjustments to the gradient and mobile phase composition expected to optimize separation.

Table 1: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | ZORBAX Phenyl, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | Water, 0.1% H₃PO₄ |

| Mobile Phase B | Acetonitrile, 0.1% H₃PO₄ |

| Gradient | 0-15 min: 20% A / 80% B15-20 min: Ramp to 50% A / 50% B20-25 min: 50% A / 50% B25-28 min: Ramp to 20% A / 80% B28-40 min: 20% A / 80% B |

| Flow Rate | 1.0 ml/min |

| Column Temperature | 40 °C |

| Detector | Diode-Array Detector (DAD), 250 nm |

| Injection Volume | 2 µl |

| The data in this table is derived from a certificate of analysis for a related compound and serves as a representative example. lgcstandards.com |

Following chromatographic separation, mass spectrometry provides critical information for the identification of impurities and degradation products. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules, making it well-suited for this compound and its derivatives. nih.gov The mass spectrometer can be operated in full-scan mode to detect all ions within a specific mass range or in a more targeted manner using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a potential degradation product) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint that can be used to identify the compound, often by comparing it to the fragmentation of the parent drug. mac-mod.comnih.gov

For a derivative like N-(2-hydroxyphenyl)-2-propylpentanamide, forced degradation studies under hydrolytic and oxidative stress would be expected to yield specific by-products. nih.gov The LC-MS/MS analysis would then focus on detecting and identifying these species. The table below outlines a hypothetical set of results from such a study, illustrating the type of data that would be generated.

Table 2: Hypothetical Degradation Product Profile of a this compound Derivative via LC-MS/MS

| Peak | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Key Product Ions (m/z) | Putative Identification | Stress Condition |

| Parent | 12.5 | 222.15 | 130.09, 102.06, 77.04 | This compound | - |

| DP-1 | 8.2 | 144.12 | 116.08, 99.08 | 2-Propylpentanoic acid | Acid/Base Hydrolysis |

| DP-2 | 6.5 | 94.07 | 66.05, 51.02 | Aniline | Acid/Base Hydrolysis |

| DP-3 | 11.8 | 238.14 | 130.09, 118.05, 93.03 | Hydroxylated this compound | Oxidative |

| This table is a hypothetical representation to illustrate the data obtained from a forced degradation study and does not represent experimentally verified results for this compound itself. |

The identification of degradation products such as the corresponding carboxylic acid (from amide bond cleavage) and aniline are plausible outcomes of hydrolytic degradation. Oxidative degradation could lead to the introduction of hydroxyl groups on the aromatic ring or alkyl chains. mac-mod.com Untargeted metabolomics studies using LC-MS/MS on derivatives of this compound have also provided insights into its biotransformation, which can sometimes mirror chemical degradation pathways, revealing alterations in lipid metabolism. researchgate.netnih.gov

Computational and Theoretical Investigations of N Phenyl 2 Propylpentanamide Architectures

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental tools for predicting the binding affinity and interaction patterns of ligands with their protein targets. For derivatives of N-phenyl-2-propylpentanamide, these studies have been crucial in identifying and optimizing interactions with enzymes like histone deacetylases (HDACs).

Computational studies have extensively profiled the theoretical binding modes of this compound derivatives, particularly N-(2-hydroxyphenyl)-2-propylpentanamide (also known as HO-AAVPA), with various HDAC isoforms. nih.gov This compound was designed in silico by combining the pharmacophores of Valproic Acid (VPA) and Suberoylanilide Hydroxamic Acid (SAHA) to target HDACs. nih.govnih.gov

Docking simulations predicted that HO-AAVPA has a strong affinity for HDAC1, HDAC8, and to a lesser extent, HDAC6. nih.gov The primary binding mode involves the ligand reaching the catalytic site of the enzyme. nih.gov In the case of HDAC1, the hydroxyphenyl group of the ligand is predicted to act as a zinc-binding group (ZBG), with the oxygen atom of the hydroxyl group coordinating with the Zn²⁺ ion in the active site. nih.gov

Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonding: The hydroxyl group forms a hydrogen bond with the residue D176 in HDAC1, while the carbonyl oxygen of the amide group interacts with the side chain of another residue. nih.gov

π-π Stacking: The phenyl ring of the ligand engages in π-π stacking interactions with aromatic residues such as Y303 and H141 in the HDAC1 catalytic site. nih.gov

Coordination with Zinc: The oxygen of the phenyl hydroxyl group coordinates with the catalytic Zn²⁺ atom in a monodentate fashion. nih.gov

These simulations have been instrumental in ranking potential derivatives based on their predicted binding free energies (ΔG), identifying the most promising candidates for synthesis and further biological evaluation. nih.govtandfonline.com The affinity order suggested by these docking studies was HDAC1 > HDAC8 > HDAC6. nih.gov

Table 1: Predicted Binding Free Energies (ΔG) and Theoretical Dissociation Constants (Kd) of HO-AAVPA with HDAC Isoforms

| Target Protein | Binding Free Energy (ΔG) kcal/mol | Theoretical Kd (µM) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| HDAC1 | -8.11 | 1.34 | D176, Y303, H141, Zn²⁺ | Hydrogen Bond, π-π Stacking, Metal Coordination |

| HDAC8 | -7.59 | 3.32 | Tyr306 | Hydrogen Bond |

| HDAC6 (DD1) | -7.02 | 9.38 | N/A | N/A |

| HDAC6 (DD2) | -6.82 | 14.7 | N/A | N/A |

Data sourced from molecular docking analyses presented in scientific literature. nih.gov

The process of predicting the binding mode begins with generating a diverse set of possible conformations (poses) for the ligand within the protein's binding site. For this compound derivatives, this involves an initial pre-optimization of the 2D chemical structures using semi-empirical methods like AM1 to establish a low-energy 3D geometry. tandfonline.com

During docking simulations, the ligand's rotatable bonds are allowed to move freely, enabling comprehensive sampling of its conformational space. nih.gov The resulting poses are then scored and ranked based on parameters such as binding free energy. tandfonline.com

A comparison between the crystal structure of N-(2-hydroxyphenyl)-2-propylpentanamide and its conformation when docked into the HDAC8 active site reveals significant conformational adjustments. tandfonline.com In the crystal structure, the torsion angles O(17)C(8)N(7)C(1) and C(2)C(1)N(7)C(8) are 11.1(4)° and -44.2(3)°, respectively. tandfonline.com In the docked pose, these angles change to 0.06° and -82.01°, respectively. tandfonline.com This change is driven by the formation of a favorable hydrogen bond between the ligand's hydroxyl group and the Tyr306 residue of the HDAC binding site, highlighting how the protein environment influences the ligand's final conformation. tandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper, time-resolved understanding of the behavior of this compound and its derivatives in a dynamic, solvated environment. These simulations model the movements and interactions of every atom in the system over time, offering insights that are inaccessible through static docking studies.

MD simulations have been used to study the behavior of N-(2-hydroxyphenyl)-2-propylpentanamide when incorporated into a dimyristoyl-phosphatidylcholine (DMPC) lipid bilayer, a model for cell membranes. bohrium.comnih.gov These simulations, run for durations such as 100 nanoseconds, reveal how the molecule behaves in a solvated, biological-like environment. bohrium.com

The simulations showed that the compound is not static. Instead, it migrates from the center of the lipid bilayer towards the water-lipid interface. bohrium.comnih.gov At this interface, it adopts a stable conformation where the polar hydroxyphenyl and amide groups are exposed to the aqueous phase, while the nonpolar propylpentane aliphatic chain remains buried within the hydrophobic interior of the bilayer. bohrium.comnih.gov This analysis demonstrates the molecule's amphipathic nature and its preferred orientation and stability in a membrane environment.

At an atomic level, MD simulations reveal the specific interactions between the ligand and its surrounding system. In the context of the DMPC bilayer, the presence of N-(2-hydroxyphenyl)-2-propylpentanamide was observed to have a distinct effect on the membrane's properties. bohrium.comnih.gov

Table 2: Summary of MD Simulation Findings for HO-AAVPA in a DMPC Bilayer

| Simulation Parameter | Observation | Implication |

|---|---|---|

| Ligand Location | Migrates to the water-lipid interface. bohrium.comnih.gov | Amphipathic nature drives orientation to minimize free energy. |

| Ligand Orientation | Polar headgroup toward water; aliphatic tail toward bilayer core. bohrium.comnih.gov | Stable conformation in a membrane environment. |

| Effect on Bilayer | Induces ordering of the lipid chains. bohrium.comnih.gov | Ligand influences the physical properties of the membrane. |

| Bilayer Thickness | Slight decrease observed. bohrium.com | Perturbation of the membrane structure by the embedded ligand. |

Observations are based on 100 ns MD simulations. bohrium.com

Enhanced Sampling Techniques for Conformational Landscapes

While standard MD simulations are powerful, their ability to explore the full conformational landscape of a molecule can be limited, especially when high energy barriers separate different stable states. chemrxiv.orgnih.gov Enhanced sampling techniques are a class of computational methods designed to overcome this limitation by accelerating the exploration of rare events and complex energy landscapes. chemrxiv.orgarxiv.org

Methods such as Metadynamics, Replica-Exchange Molecular Dynamics (REMD), and Umbrella Sampling are employed to study processes like protein folding, ligand binding/unbinding, and large conformational changes that occur on timescales inaccessible to conventional MD. nih.govresearchgate.net These techniques work by introducing a bias to the system—either in the form of a biasing potential that discourages the system from revisiting already explored conformations (Metadynamics) or by simulating multiple copies of the system at different temperatures (REMD)—to facilitate the crossing of energy barriers. chemrxiv.orgnih.gov

For a flexible molecule like this compound, enhanced sampling methods could be applied to:

Thoroughly map the free energy landscape associated with the rotation of its flexible dihedral angles.

Simulate the full binding or unbinding pathway from a protein target like HDAC, revealing transition states and intermediate conformations.

Predict the relative populations of different conformational states in solution, providing a more accurate picture of its dynamic equilibrium.

By providing a more complete view of the accessible conformations and the energy barriers between them, these advanced techniques can offer critical insights into the molecule's mechanism of action and its pharmacokinetic properties.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | - |

| N-(2-hydroxyphenyl)-2-propylpentanamide | HO-AAVPA |

| Valproic Acid | VPA |

| Suberoylanilide Hydroxamic Acid | SAHA |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecular systems. For amide derivatives such as this compound, DFT calculations provide deep insights into their electronic behavior, reactivity, and structural preferences. Methods like the B3LYP functional combined with basis sets such as 6-31G** or 6-311++G(d,p) are frequently employed to achieve a balance between computational cost and accuracy for reliable predictions of electronic and geometric properties. acs.orgjst.go.jpjksus.org

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.netnih.gov

In related amide structures, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the lone pairs of the nitrogen and oxygen atoms of the amide group. The LUMO, conversely, is often distributed over the carbonyl group and the aromatic ring, indicating these are the likely sites for nucleophilic attack. Molecular orbital analysis helps in understanding charge transfer interactions within the molecule. nih.gov Natural Bond Orbital (NBO) analysis further elucidates the electronic structure, revealing hyperconjugative interactions, such as those between the nitrogen lone pair and the carbonyl π* antibonding orbital, which contribute to the stability of the amide bond. conicet.gov.ar

Table 1: Representative Frontier Orbital Energies from DFT Calculations on Analogous Amide Structures This table presents typical values for related amide compounds to illustrate the concepts discussed. Specific values for this compound would require dedicated calculations.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| DFT/B3LYP | -6.42 | -0.98 | 5.44 |

| DFT/PBEPBE | -5.99 | -1.77 | 4.22 |

Source: Adapted from computational studies on related organic amides. researchgate.net

Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the chemical reactivity of this compound. The MEP map illustrates the charge distribution across the molecule, identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

In a typical MEP surface of an N-aryl amide:

Negative Potential (Red/Yellow): These regions, characterized by high electron density, are found around the carbonyl oxygen atom. This indicates its role as a primary site for electrophilic attack and its ability to act as a hydrogen bond acceptor. nih.gov

Positive Potential (Blue): These areas of low electron density are typically located around the amide proton (if present in related primary or secondary amides) and the hydrogen atoms of the alkyl chains, marking them as sites for nucleophilic interaction. nih.gov

Neutral Regions (Green): The phenyl ring and alkyl chains often show a more neutral potential, though the π-system of the ring can also engage in specific interactions.

These electrostatic maps are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. dntb.gov.ua

DFT calculations can accurately predict spectroscopic data, which serves as a powerful method for structural confirmation when compared with experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's optimized geometry. For this compound, key predicted vibrational modes would include:

C=O Stretch: A strong absorption band characteristic of the amide I band.

N-H Bending and C-N Stretching: Contributions to the amide II band (for secondary amides).

C-H Stretching: From the propyl and phenyl groups.

Aromatic C=C Stretching: From the phenyl ring.

Studies on related valpromide (B1683473) derivatives have shown good agreement between B3LYP/6-31+G** calculated frequencies and experimental IR data, though calculated frequencies are often scaled to correct for anharmonicity and basis set limitations. conicet.gov.arrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.netshd-pub.org.rs Calculations can help assign complex spectra and understand how the molecule's conformation influences the chemical environment of each nucleus. For this compound, theoretical calculations would predict the chemical shifts for the distinct protons and carbons of the n-propyl groups, the chiral center, and the phenyl ring. rsc.orgshd-pub.org.rs

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Amide-Containing Molecules This table is illustrative, based on data from similar amide structures.

| Vibrational Mode | Theoretical (Scaled) | Experimental |

|---|---|---|

| N-H Stretch | 3231 | 3263 |

| C=O Stretch (Amide I) | 1680 | 1707 |

| N-H Bend (Amide II) | 1523 | 1533 |

| Asymmetric SO₂ Stretch | 1310 | 1320 |

Source: Adapted from spectroscopic studies of related sulfonamides and amides. rsc.org

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Conformational analysis, the study of the energies of these different spatial arrangements, is essential for understanding its behavior. libretexts.orgscribd.com

Computational methods, including molecular dynamics simulations followed by DFT geometry optimizations, are used to explore this landscape and identify low-energy, stable conformers. acs.orgnih.gov The relative stability of conformers is determined by a combination of factors:

Torsional Strain: Arising from rotations around single bonds, particularly the C-C bonds of the alkyl chains and the C-N amide bond. libretexts.org

Steric Interactions: Repulsive forces that occur when bulky groups, like the propyl chains and the phenyl ring, are brought into close proximity. libretexts.org

Intramolecular Hydrogen Bonding: In derivatives with appropriate substituents (e.g., a hydroxyl group on the phenyl ring), these interactions can significantly stabilize certain conformations. nih.gov

Structure-Activity Relationship (SAR) Studies (Theoretical Chemical Features)

Theoretical SAR studies aim to correlate a molecule's structural features with its chemical or biological activity. For this compound and its analogs, these studies often employ computational techniques to build models that predict activity based on calculated molecular descriptors. jksus.org

By analyzing the structure of this compound and related compounds, several key motifs crucial for chemical and biological interactions can be identified through computational modeling. nih.govnih.gov

The Amide Moiety: The core functional group, featuring a carbonyl oxygen that is a potent hydrogen bond acceptor and a C-N bond with partial double-bond character that restricts rotation and imparts planarity. This group is often essential for anchoring the molecule within a binding site. tandfonline.commdpi.com

The Branched Alkyl Chains (di-n-propyl): This lipophilic component is a hallmark of the valproic acid scaffold. Its size, branching, and hydrophobicity are critical for modulating properties like cell membrane permeability and interaction with hydrophobic pockets in biological targets.

The Phenyl Group: The introduction of the N-phenyl group adds a significant structural element. Its planar, aromatic nature allows for π-π stacking and other non-covalent interactions with aromatic residues in binding sites. mdpi.com The substitution pattern on the phenyl ring (as seen in related derivatives) can drastically alter electronic properties and introduce new interaction points (e.g., hydrogen bond donors/acceptors), thereby fine-tuning activity. nih.govnih.gov

The Chiral Center: The carbon atom to which the di-n-propyl and amide groups are attached (C2) is a chiral center. The stereochemistry at this position can be critical for specific interactions, as enantiomers may exhibit different biological activities and metabolic profiles.

In silico docking simulations of related N-aryl valproamide derivatives into enzyme active sites, such as histone deacetylase (HDAC), have shown that the valproyl group often occupies a hydrophobic channel while the aryl group and amide linker engage in specific hydrogen bonds and π-stacking interactions that determine binding affinity and selectivity. tandfonline.commdpi.com

Computational Design of Chemically Modified Derivatives

The computational design of chemically modified derivatives of this compound often begins with a parent compound, such as valproic acid (VPA), a known histone deacetylase (HDAC) inhibitor. nih.govtandfonline.com In silico methodologies, particularly molecular docking simulations, are pivotal in designing and identifying promising new chemical entities based on the this compound scaffold. nih.govtandfonline.com These computational approaches allow for the rational design of derivatives with potentially enhanced biological activities and improved physicochemical properties. researchgate.net

One notable strategy involves the hybridization of pharmacophores from existing bioactive molecules. For instance, derivatives have been designed by combining the structural features of VPA with the arylamine core of suberoylanilide hydroxamic acid (SAHA). tandfonline.commdpi.com This approach aims to create novel compounds that can effectively interact with specific biological targets, such as HDACs. mdpi.com

A key aspect of the computational design process is the evaluation of the binding affinity of the designed derivatives to their target proteins. nih.govbenthamdirect.com Molecular docking studies are employed to predict the binding modes and free energies of these compounds within the active site of enzymes like HDAC1 and HDAC8. tandfonline.comnih.gov These simulations help in understanding the crucial non-bond interactions, such as hydrogen bonds and π-π stacking, that govern the ligand-protein recognition process. nih.gov

For example, in the design of N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), docking simulations revealed that the hydroxyl group on the phenyl ring and the carbonyl group of the amide play significant roles in binding to the catalytic site of HDAC1. nih.gov The hydroxyl group can act as a zinc-binding group (ZBG), coordinating with the Zn+2 ion in the enzyme's active site, while also forming hydrogen bonds with nearby amino acid residues like D176. nih.gov The phenyl ring itself can engage in π-π interactions with aromatic residues such as Y303 and H141. nih.gov

The insights gained from these computational studies guide the selection of candidate compounds for chemical synthesis and subsequent experimental evaluation. nih.govtandfonline.com The goal is to prioritize the synthesis of derivatives that exhibit the most favorable predicted binding energies and interaction profiles. tandfonline.com

Furthermore, computational methods are also utilized to explore the impact of various substituents on the phenyl ring of the this compound core. rsc.org By systematically introducing different chemical groups (e.g., electron-donating or electron-withdrawing groups), researchers can computationally screen for derivatives with potentially improved properties. rsc.org For instance, the addition of hydroxyl groups at different positions on the phenyl ring has been investigated to understand its effect on the affinity for HDAC1. benthamdirect.com

Table 1: Computationally Designed this compound Derivatives and their Target Interactions

| Derivative Name | Parent Compound(s) | Target Enzyme | Key Computational Findings |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | Valproic Acid (VPA) and Suberoylanilide Hydroxamic Acid (SAHA) | HDAC1, HDAC8 | The hydroxyphenyl moiety acts as a zinc-binding group (ZBG). The hydroxyl group forms a hydrogen bond with D176, and the phenyl group has π-π interactions with Y303 and H141. nih.gov |

| N-(2,4-dihydroxyphenyl)-2-propylpentanamide | N-(2-hydroxyphenyl)-2-propylpentanamide | HDAC1 | The position of the additional hydroxyl group impacts the affinity for HDAC1. benthamdirect.com |

| N-(2,5-dihydroxyphenyl)-2-propylpentanamide | N-(2-hydroxyphenyl)-2-propylpentanamide | HDAC1 | The presence and position of hydroxyl groups influence the affinity for HDAC1. benthamdirect.com |

| VPA-amino acid derivatives (Aspartic acid, Glutamic acid, Proline) | Valproic Acid (VPA) | HDAC8 | These derivatives bind to different sites on the enzyme compared to VPA, with hydrogen bonds and hydrophobic interactions being key. researchgate.net |

The iterative process of computational design, followed by synthesis and experimental validation, represents a powerful strategy for the development of novel this compound-based compounds with tailored biological activities. nih.govtandfonline.com This approach has been successfully applied to identify derivatives with enhanced potency. nih.gov

Chemical Reactivity and Derivatization Studies of N Phenyl 2 Propylpentanamide Scaffolds

Degradation Pathways and Chemical Stability Analysis

The stability of a chemical compound under various conditions dictates its shelf-life, formulation requirements, and in vivo behavior. Studies on N-phenyl-2-propylpentanamide derivatives have begun to elucidate their degradation profiles.

The amide bond is a key functional group in the this compound scaffold. Generally, amides can undergo hydrolysis to yield a carboxylic acid and an amine, a reaction that can be catalyzed by acidic or basic conditions. While specific hydrolytic stability data for this compound is not extensively detailed in the available literature, studies on related amides provide a foundational understanding. For instance, the stability of the amide bond in derivatives of valproic acid, the parent acid of this compound, is a subject of considerable interest. acs.org The hydrolysis of amides typically requires heating with aqueous acid or base for extended periods, indicating a general stability under less stringent conditions. acs.orgxjtu.edu.cn

In a study on the derivative N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), forced degradation was carried out under acidic and basic conditions. exlibrisgroup.comnih.gov While the specific products of hydrolysis were not detailed, the study noted that a dendrimer complex (PAMAM-G4) could protect HO-AAVPA from degradation under these stress conditions. exlibrisgroup.comnih.gov This suggests that the amide bond, while susceptible to hydrolysis under forced conditions, can be stabilized.

Oxidative degradation represents a significant pathway for the decomposition of many organic molecules, often initiated by exposure to oxygen, light, or reactive oxygen species (ROS). For this compound derivatives, understanding their susceptibility to oxidation is crucial.

A study involving N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) subjected the compound to oxidative stress using 30% hydrogen peroxide. researchgate.net The results indicated that the drug substance showed degradation under these oxidative conditions. researchgate.net Furthermore, the metabolism of VPA, a parent compound, by cytochrome P450 (CYP450) can produce metabolites that are associated with an overproduction of ROS, leading to cellular homeostasis loss. mdpi.com The biotransformation of HO-AAVPA itself has been shown to generate hydroxylated metabolites, which are more hydrophilic and may have a different side effect profile compared to the toxic metabolites of VPA. mdpi.com This suggests that while the core structure is susceptible to oxidation, the specific derivatization can influence the nature and effects of the degradation products.

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. researchgate.net Such studies have been performed on N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA). exlibrisgroup.comnih.gov

In one study, HO-AAVPA was subjected to heat, acid, base, oxidation, and sunlight. It was found that exposure to sunlight resulted in the formation of a by-product. exlibrisgroup.comnih.gov The use of a fourth-generation poly(amidoamine) dendrimer (PAMAM-G4) was shown to protect HO-AAVPA from this photolytic degradation. exlibrisgroup.comnih.gov Another study confirmed that HO-AAVPA decomposed under alkaline hydrolytic stress, thermal degradation, and photolysis, while it was stable under acid hydrolysis and oxidation in that particular experimental setup. researchgate.net

The following table summarizes the forced degradation conditions and outcomes for HO-AAVPA from a study. researchgate.net

| Stress Condition | Reagent/Method | Outcome |

| Acid Hydrolysis | 0.5 N HCl | Stable |

| Base Hydrolysis | 0.5 N NaOH | Decomposed |

| Oxidation | 30% H2O2 | Decomposed |

| Thermal | 80 °C for 3 hrs | Decomposed |

| Photolysis | Exposure to light | Decomposed |

The in vitro metabolism of this compound derivatives has been investigated to predict their in vivo fate. The cytochrome P450 (CYP) enzyme system is a primary driver of drug metabolism.

Studies have shown that N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) is enzymatically metabolized. exlibrisgroup.comnih.gov Specifically, its biotransformation is carried out by the rat liver CYP2C11 isoform, which produces hydroxylated metabolites. mdpi.com This metabolic pathway is significant as it can lead to the formation of more hydrophilic products, potentially reducing side effects compared to the parent compound's other metabolic routes. mdpi.com A preliminary study of the biotransformation of HO-AAVPA by CYP enzymes led to the synthesis of two di-hydroxylated derivatives: N-(2,4-dihydroxyphenyl)-2-propylpentanamide and N-(2,5-dihydroxyphenyl)-2-propylpentanamide. researchgate.net

The deacylation of N-arylformamides and N-arylacetamides to their corresponding arylamines has been observed in rat liver preparations, catalyzed by carboxylesterase in microsomes and formamidase in the cytosol. nih.gov While not directly studying this compound, this research provides a potential metabolic pathway for related amide structures.

Derivatization for Structure-Function Elucidation (Chemical Focus)

The synthesis of derivatives is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). For the this compound scaffold, derivatization has primarily focused on hydroxylation.

The synthesis of hydroxylated derivatives of this compound has been a key area of research, driven by the potential for these compounds to exhibit interesting biological activities.

A prominent example is the synthesis of N-(2-hydroxyphenyl)-2-propylpentanamide (also referred to as compound 2 in some literature). tandfonline.comnih.gov This compound was synthesized by first reacting valproic acid (VPA) with oxalyl chloride to form 2-propylpentanoyl chloride. tandfonline.com This acyl chloride was then reacted with ortho-aminophenol in an amidation reaction to yield the final product with an 85% yield. tandfonline.com

The chemical characterization of N-(2-hydroxyphenyl)-2-propylpentanamide has been thoroughly performed using various spectroscopic methods. tandfonline.com

A study prompted by the biotransformation of N-(2-hydroxyphenyl)-2-propylpentanamide led to the synthesis of two di-hydroxylated derivatives: N-(2,4-dihydroxyphenyl)-2-propylpentanamide and N-(2,5-dihydroxyphenyl)-2-propylpentanamide. researchgate.net These syntheses further expand the library of hydroxylated this compound derivatives available for structure-function studies.

The table below provides a summary of key synthesized hydroxylated derivatives.

| Compound Name | Parent Acid | Amine Component | Reference |

| N-(2-hydroxyphenyl)-2-propylpentanamide | Valproic Acid | o-Aminophenol | tandfonline.comnih.gov |

| N-(2,4-dihydroxyphenyl)-2-propylpentanamide | Valproic Acid | 4-Amino-1,3-benzenediol | researchgate.net |

| N-(2,5-dihydroxyphenyl)-2-propylpentanamide | Valproic Acid | 2,5-Dihydroxyaniline | researchgate.net |

Modifications at the Phenyl Ring and Alkyl Chain

The structural framework of this compound offers multiple sites for chemical modification, primarily at the phenyl ring and the 2-propylpentanoyl (valproyl) alkyl chain. These modifications are crucial for developing new derivatives with tailored characteristics.

Phenyl Ring Modifications:

The phenyl group of this compound is amenable to various substitution reactions. Introducing different functional groups onto the ring can significantly alter the molecule's electronic and steric properties.

Hydroxylation: The introduction of a hydroxyl group, particularly at the ortho position to create N-(2-hydroxyphenyl)-2-propylpentanamide, has been a key modification. tandfonline.comnih.gov This derivative was designed based on the structure of suberoylanilide hydroxamic acid (SAHA) and has shown altered biological target interactions. tandfonline.comnih.gov The synthesis of this derivative involves the amidation of 2-propylpentanoyl chloride with ortho-hydroxyaniline. tandfonline.com

Methylation: The addition of a methyl group to the phenyl ring, as seen in N-(2-methylphenyl)-2-propylpentanamide, is another common modification. evitachem.com

Halogenation: Substitution with halogens like chlorine or bromine on the phenyl ring can influence the compound's activity. For instance, chlorine substitution has been observed to decrease the inhibitory activity of related compounds in certain biological assays, while bromine substitution can enhance it. sci-hub.se

Nitration: The phenyl ring can be nitrated, leading to compounds like N-(4-nitrophenyl)-2-propylpentanamide. acs.org This nitro group can then serve as a handle for further functionalization, such as reduction to an amine. acs.org

Alkyl Chain Modifications:

The 2-propylpentanoyl portion of the molecule, derived from valproic acid, also presents opportunities for structural diversification.

Chain Length and Branching: The length and branching of the alkyl chain can impact the molecule's lipophilicity and its interaction with biological targets. Studies on related N-alkyl amides have shown that varying the number of carbon atoms in the alkyl chain can significantly affect their biological potency. researchgate.net For instance, in a series of N-alkyl-amides, those with shorter alkyl chains, such as N-propyl-butyramide and N-propyl-pentanamide, exhibited higher activity in certain contexts. researchgate.net

Introduction of Functional Groups: The alkyl chain can be functionalized with various groups. While direct modifications on the 2-propylpentanamide core are less commonly detailed in the provided context, the general principles of organic synthesis allow for the introduction of groups like hydroxyls, amines, or halogens to alter the compound's properties.

Table 1: Examples of Phenyl Ring and Alkyl Chain Modifications

| Parent Compound | Modification | Resulting Derivative | Key Synthetic Step | Reference |

|---|---|---|---|---|

| This compound | Ortho-hydroxylation of phenyl ring | N-(2-hydroxyphenyl)-2-propylpentanamide | Amidation of 2-propylpentanoyl chloride with ortho-hydroxyaniline | tandfonline.com |

| This compound | Ortho-methylation of phenyl ring | N-(2-methylphenyl)-2-propylpentanamide | Not specified | evitachem.com |

| This compound | Para-nitration of phenyl ring | N-(4-nitrophenyl)-2-propylpentanamide | Not specified | acs.org |

| Butyric acid | N-propylation (Amidation) | N-propyl-butyramide | Lipase-catalyzed condensation with propylamine | researchgate.net |

| Pentanoic acid | N-propylation (Amidation) | N-propyl-pentanamide | Lipase-catalyzed condensation with propylamine | researchgate.net |

Formation of Conjugates and Prodrugs for Chemical Delivery Systems (Excluding Biological Efficacy)

To improve the delivery of this compound derivatives, they can be formulated into conjugates and prodrugs. This strategy aims to enhance properties such as solubility and stability, facilitating their transport to specific sites.

Polymeric Micelles: N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a derivative with low water solubility, has been encapsulated in polymeric micelles made from triblock copolymers like P123 and F127. researchgate.netmdpi.com This nanoencapsulation significantly increases the water solubility of the compound. researchgate.net The interaction between the drug and the polymer was studied using differential scanning calorimetry (DSC), which showed a decrease in the aggregate enthalpy, indicating incorporation of the drug into the micelles. researchgate.net These formulations are designed for sustained release of the active compound. researchgate.netnih.gov

Hydrazide Derivatives: The core structure can be extended by creating hydrazide derivatives. For example, N-valproyl glycinyl and N-valproyl-4-aminobenzoyl hydrazides have been synthesized. These can then be reacted with various aldehydes and ketones to form Schiff base conjugates. jst.go.jp An example is the synthesis of N-(4-(2-Benzylidenehydrazinecarbonyl)phenyl)-2-propylpentanamide. jst.go.jp These modifications create larger molecules that can alter the physicochemical properties of the parent compound for delivery purposes.

Prodrug Strategies: The concept of a prodrug involves chemically modifying a compound to form a temporarily inactive derivative that, after administration, is converted back to the active form. While the specific biological efficacy is outside the scope of this article, the chemical synthesis of such prodrugs is relevant. For instance, linking the this compound scaffold to other molecules to create ester or amide linkages that can be cleaved in a specific environment is a common prodrug strategy.

Table 2: Conjugates and Prodrug Formulations for Chemical Delivery

| Derivative | Delivery System/Conjugate Type | Purpose of Formulation | Key Findings (Chemical/Physical) | Reference |

|---|---|---|---|---|

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | Polymeric Micelles (P123, F127) | Increase water solubility and provide sustained release | 31-fold (P123) and 23-fold (F127) increase in water solubility; stable hydrodynamic diameter of ~30 nm. | researchgate.net |

| N-valproyl-4-aminobenzoyl hydrazide | Schiff Base Conjugate | Chemical modification for delivery | Formation of N-(4-(2-Benzylidenehydrazinecarbonyl)phenyl)-2-propylpentanamide. | jst.go.jp |

Reaction Mechanisms and Kinetics of this compound Transformations

Understanding the mechanisms and kinetics of the reactions involved in synthesizing and modifying this compound is fundamental for optimizing reaction conditions and controlling product formation.